

An In-depth Technical Guide to the Safety and Handling of Brominated Methylbenzotriazoles

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Compound of Interest

Compound Name: 5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, synthesis, and biological activities of brominated methylbenzotriazoles. The information is intended for professionals in research and drug development who may be working with or considering these compounds in their studies.

Introduction

Brominated methylbenzotriazoles are a class of heterocyclic organic compounds that have garnered interest in medicinal chemistry due to their potential biological activities. As derivatives of methylbenzotriazole, the introduction of bromine atoms can significantly alter their physicochemical properties, including lipophilicity and reactivity, which in turn can influence their safety profile and biological efficacy. This guide synthesizes available data on their safe handling, synthesis, and known biological interactions to provide a foundational resource for researchers.

Safety and Handling

Proper handling of brominated methylbenzotriazoles is crucial to ensure laboratory safety. While specific toxicological data for many brominated derivatives are limited, information on related compounds provides a basis for recommended precautions.

Hazard Identification

Based on the Safety Data Sheet (SDS) for 5-(Bromomethyl)-1-methyl-1H-benzotriazole, these compounds should be treated as hazardous. The primary hazards identified are:

- Skin Corrosion/Irritation: Causes severe skin burns.
- Serious Eye Damage/Irritation: Causes serious eye damage.

Recommended Handling Procedures

When working with brominated methylbenzotriazoles, the following handling procedures are recommended:

- Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear tightly fitting safety goggles.
 - Hand Protection: Wear protective gloves (e.g., nitrile rubber).
 - Skin and Body Protection: Wear a lab coat and, if handling larger quantities, consider additional protective clothing.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

In case of exposure, the following first aid measures should be taken:

- After Inhalation: Move the person to fresh air.
- After Skin Contact: Immediately wash with plenty of water.
- After Eye Contact: Rinse cautiously with water for several minutes.
- After Ingestion: Rinse mouth. Do NOT induce vomiting.

Storage and Disposal

- Storage: Store in a dry, well-ventilated place. Keep the container tightly closed.
- Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Toxicological Data

Quantitative toxicological data for brominated methylbenzotriazoles are not readily available in the public domain. However, data for the parent compounds, benzotriazole and tolyltriazole (a mixture of methylbenzotriazole isomers), can provide an indication of their general toxicity profile.

Compound	Test	Species	Route	Value	Reference
Benzotriazole	LD50	Rat	Oral	500–964 mg/kg bw	[1]
LD50	Mouse	Oral	615–831 mg/kg bw	[1]	
LD50	Rabbit	Dermal	>2000 mg/kg bw	[1]	
LC50	Rat	Inhalation	1.9 mg/L (3 hours)	[1]	
Tolytriazole	LD50	Rat	Oral	675–1830 mg/kg bw	[1]
LD50	Mouse	Oral	800 mg/kg bw	[2]	
LD50	Rabbit	Dermal	>2000 mg/kg bw	[1]	
LC50	Rat	Inhalation	>1730 mg/m ³ (1 hour)	[2] [3]	
Sodium Tolytriazole	LD50	Rat	Oral	640–1980 mg/kg bw	[1]
LD50	Rabbit	Dermal	>2000 mg/kg bw	[1]	

Experimental Protocols

Synthesis of Bromo-Tolytriazole (General Procedure)

A general method for the synthesis of bromo-tolytriazole involves the direct bromination of tolytriazole.[\[4\]](#)

Materials:

- Tolytriazole (4(5)-methylbenzotriazole)

- Bromine
- Water

Procedure:

- Create a slurry of tolyltriazole in water.
- Slowly add bromine to the aqueous solution of tolyltriazole at a controlled temperature (e.g., 47-50°C).
- The reaction mixture is stirred until the reaction is complete.
- The resulting solid bromo-tolyltriazole is then isolated.
- For ease of application, the solid can be dissolved in a strong alkaline solution, such as sodium hydroxide or potassium hydroxide.^[4]

Synthesis of 5-bromo-1H-benzotriazole

This protocol describes the synthesis of a brominated benzotriazole from a brominated precursor.

Materials:

- 4-bromo-o-phenylenediamine
- Acetic acid
- Sodium nitrite
- Water

Procedure:

- Dissolve 4-bromobenzene-1,2-diamine (10 g, 53.5 mmol) in a mixture of acetic acid (20 ml, 349 mmol) and water (100 ml) in an ice bath at 0-5 °C.

- Slowly add a solution of sodium nitrite (4.06 g, 58.8 mmol) in water (10 ml) dropwise while maintaining the ice bath temperature.
- Stir the reaction mixture for 1 hour at 0-5 °C.
- Add additional acetic acid (20 ml, 349 mmol) and heat the reaction system to 80-85°C.
- Continue stirring for 1 hour at this temperature.
- Filter the hot solution to remove any insoluble impurities.
- Cool the filtrate to 0-5 °C and allow it to age for 30 minutes to precipitate the product.
- Wash the precipitate with water and dry under vacuum at 45 °C to yield 5-bromo-1H-benzotriazole.

Biological Activity and Signaling Pathways

Brominated benzotriazoles have been investigated for their potential as inhibitors of specific cellular signaling pathways, which is a key area of interest in drug development.

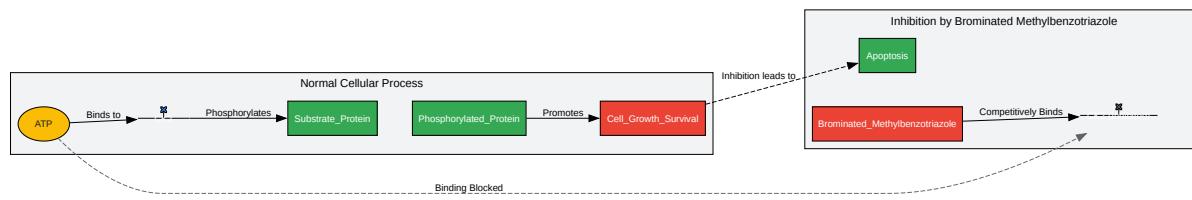
Inhibition of Protein Kinase CK2

A significant body of research has identified 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) as a potent and selective inhibitor of protein kinase CK2.^{[5][6]} CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and is involved in cell growth, proliferation, and survival. Inhibition of CK2 is therefore a promising strategy for cancer therapy.

The inhibitory activity of TBBt and a related compound against protein kinase CK2 is summarized in the table below.

Compound	Target	IC50	Reference
4,5,6,7-tetrabromo-1H-benzotriazole (TBBt)	Protein Kinase CK2	0.3 μ M	[6]
4,5,6,7-tetrabromo-1H-benzimidazole (TBBi)	Protein Kinase CK2	1.3 μ M	[6]

The mechanism of inhibition is competitive with respect to ATP, with the brominated benzotriazole occupying the ATP-binding site of the kinase.



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Protein Kinase CK2 Inhibition by Brominated Methylbenzotriazoles

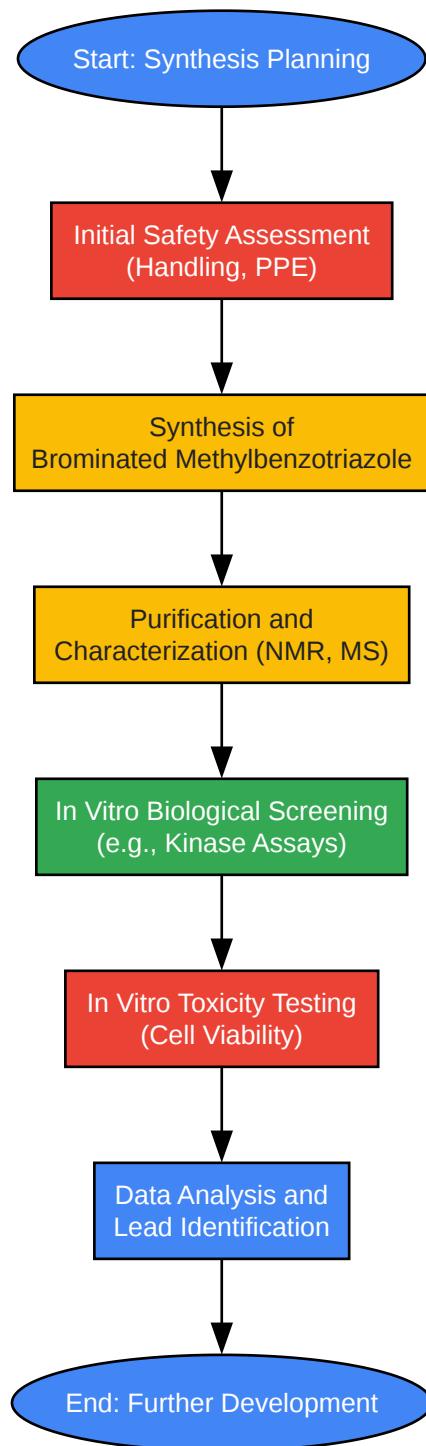
Tubulin Polymerization Inhibition

Some benzotriazole derivatives have been shown to inhibit tubulin polymerization, a mechanism of action for several successful anticancer drugs.[7][8] These agents interfere with the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. While specific data for brominated methylbenzotriazoles is limited, this remains a potential area of their biological activity.

Compound Class	Target	IC50	Reference
β-carboline–benzimidazole hybrids	Tubulin Polymerization	7.63 - 8.77 μM	[7]
cis-stilbene-1,2,3-triazole congeners	Tubulin Polymerization	4.51 μM	[9]

Experimental Workflow and Safety Assessment

A logical workflow for the synthesis and evaluation of brominated methylbenzotriazoles should incorporate safety assessment at each stage.



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